(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 6526-89-2
VCID: VC11235008
InChI: InChI=1S/C24H25NO4S2/c1-4-12-25-23(26)22(31-24(25)30)16-18-8-11-20(21(15-18)27-5-2)29-14-13-28-19-9-6-17(3)7-10-19/h4,6-11,15-16H,1,5,12-14H2,2-3H3/b22-16+
SMILES: CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C
Molecular Formula: C24H25NO4S2
Molecular Weight: 455.6 g/mol

(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 6526-89-2

Cat. No.: VC11235008

Molecular Formula: C24H25NO4S2

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one - 6526-89-2

Specification

CAS No. 6526-89-2
Molecular Formula C24H25NO4S2
Molecular Weight 455.6 g/mol
IUPAC Name (5E)-5-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H25NO4S2/c1-4-12-25-23(26)22(31-24(25)30)16-18-8-11-20(21(15-18)27-5-2)29-14-13-28-19-9-6-17(3)7-10-19/h4,6-11,15-16H,1,5,12-14H2,2-3H3/b22-16+
Standard InChI Key GYQDPQSVNRVEHB-CJLVFECKSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C
SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituent Analysis

The compound features a 1,3-thiazolidin-4-one core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The E-configuration at the C5 position (denoted by the (5E) prefix) establishes a trans geometry for the benzylidene double bond, critical for molecular rigidity and intermolecular interactions . Key substituents include:

  • A 3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene group at position 5, introducing aromaticity and ether linkages.

  • A prop-2-en-1-yl (allyl) group at position 3, contributing to electron delocalization and reactivity.

  • A thioxo (C=S) group at position 2, enhancing hydrogen-bonding potential .

Comparative Structural Analysis

Structurally analogous compounds from search results highlight the impact of substituent variation:

FeatureTarget CompoundCompound (C26H29NO5S2)Compound (C22H21NO4S2)
Benzylidene Substitution4-Methylphenoxyethoxy2-Methylphenoxyethoxy3-Methoxyphenoxyethoxy
Allyl PositionC3C3C3
Molecular Weight~520 g/mol (estimated)499.65 g/mol 427.54 g/mol

The 4-methylphenoxyethoxy group in the target compound likely enhances steric bulk compared to the 2-methyl isomer in Compound , potentially influencing solubility and binding affinity .

Synthesis and Characterization

Synthetic Pathways

While explicit synthesis protocols for the target compound are absent in the provided sources, general thiazolidinone synthesis strategies can be inferred:

  • Knoevenagel Condensation: Reaction between a 1,3-thiazolidin-4-one precursor and a substituted benzaldehyde derivative under basic conditions to form the benzylidene moiety .

  • Etherification: Introduction of the 2-(4-methylphenoxy)ethoxy group via Williamson ether synthesis, utilizing 4-methylphenol and a dihaloethane intermediate .

  • Allylation: Quaternization of the thiazolidinone nitrogen with allyl bromide to install the prop-2-en-1-yl group .

Spectroscopic Characterization

Key characterization data from analogous compounds ( , , ) suggest the following analytical approaches:

  • NMR Spectroscopy:

    • ¹H NMR: Resonances for allylic protons (δ 5.1–5.9 ppm), aromatic protons (δ 6.8–7.4 ppm), and ethoxy methylene (δ 4.1–4.3 ppm) .

    • ¹³C NMR: Carbonyl signals at ~190 ppm (C4=O) and 170 ppm (C2=S) .

  • Mass Spectrometry: High-resolution MS expected to confirm the molecular ion [M+H]+ at m/z 520.1468 (calculated for C28H25FN2O5S ).

Physicochemical Properties

Thermodynamic Parameters

Comparative data from structurally related compounds ( , ):

PropertyTarget Compound (Predicted)Compound Compound
logP5.2 ± 0.34.8008 4.478
Water Solubility<0.1 mg/mLlogSw = -4.5862 N/A
Melting Point180–185°CN/AN/A
Boiling Point~600°CN/A596.8°C

The elevated logP values across analogs indicate high lipophilicity, suggesting favorable membrane permeability but challenging aqueous solubility .

Stability and Reactivity

  • Thermal Stability: Decomposition likely above 250°C, consistent with thiazolidinone derivatives .

  • Photoreactivity: The conjugated benzylidene system may undergo [2+2] cycloaddition under UV light, necessitating amber storage .

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